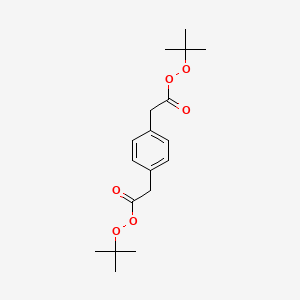
Di-tert-butyl 2,2'-(1,4-phenylene)diethaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl 2,2’-(1,4-phenylene)diethaneperoxoate is an organic peroxide compound. It is characterized by the presence of two tert-butyl groups and a phenylene group linked by ethaneperoxoate moieties. This compound is known for its stability and is often used as a radical initiator in various chemical reactions.
Preparation Methods
The synthesis of Di-tert-butyl 2,2’-(1,4-phenylene)diethaneperoxoate typically involves the reaction of tert-butyl hydroperoxide with a suitable phenylene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or copper salts, to facilitate the formation of the peroxide bond. Industrial production methods often involve large-scale batch reactions with stringent control over temperature and pressure to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Di-tert-butyl 2,2’-(1,4-phenylene)diethaneperoxoate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Under specific conditions, it can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of the tert-butyl groups is replaced by another functional group.
Common reagents used in these reactions include iron or copper salts, which act as catalysts, and solvents like toluene or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Di-tert-butyl 2,2’-(1,4-phenylene)diethaneperoxoate has several scientific research applications:
Chemistry: It is used as a radical initiator in polymerization reactions and in the synthesis of various organic compounds.
Biology: The compound is studied for its potential use in biological systems as an oxidizing agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment due to its ability to generate reactive oxygen species.
Industry: It is used in the production of plastics, rubber, and other polymers to enhance their stability and durability .
Mechanism of Action
The mechanism of action of Di-tert-butyl 2,2’-(1,4-phenylene)diethaneperoxoate involves the generation of free radicals. When exposed to heat or light, the peroxide bond breaks, forming two tert-butyl radicals and a phenylene radical. These radicals can then initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Di-tert-butyl 2,2’-(1,4-phenylene)diethaneperoxoate can be compared with other similar compounds, such as:
Di-tert-butyl peroxide: Another organic peroxide used as a radical initiator but with different stability and reactivity profiles.
2,4-Di-tert-butylphenol: A phenolic compound with antioxidant properties, used in the stabilization of polymers.
4,4’-Di-tert-butyl-2,2’-dipyridyl: A bipyridine derivative used as a ligand in coordination chemistry .
Each of these compounds has unique properties and applications, making Di-tert-butyl 2,2’-(1,4-phenylene)diethaneperoxoate distinct in its specific uses and reactivity.
Properties
CAS No. |
62667-40-7 |
|---|---|
Molecular Formula |
C18H26O6 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
tert-butyl 2-[4-(2-tert-butylperoxy-2-oxoethyl)phenyl]ethaneperoxoate |
InChI |
InChI=1S/C18H26O6/c1-17(2,3)23-21-15(19)11-13-7-9-14(10-8-13)12-16(20)22-24-18(4,5)6/h7-10H,11-12H2,1-6H3 |
InChI Key |
OPEQIIJYSHZHJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)CC1=CC=C(C=C1)CC(=O)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















